7-Fluoro-N-(4-fluorophenyl)-6-nitroquinazolin-4-amine
Beschreibung
7-Fluoro-N-(4-fluorophenyl)-6-nitroquinazolin-4-amine (CAS: 691385-33-8, molecular formula: C₁₄H₉F₂N₄O₂, molecular weight: 284.25 g/mol) is a fluorinated nitroquinazoline derivative characterized by a quinazoline core substituted with a fluoro group at position 7, a nitro group at position 6, and a 4-fluorophenylamine moiety at position 4 . Its synthesis typically involves cyclization reactions between substituted benzamidine intermediates and aromatic amines under acidic conditions .
Eigenschaften
Molekularformel |
C14H8F2N4O2 |
|---|---|
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
7-fluoro-N-(4-fluorophenyl)-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C14H8F2N4O2/c15-8-1-3-9(4-2-8)19-14-10-5-13(20(21)22)11(16)6-12(10)17-7-18-14/h1-7H,(H,17,18,19) |
InChI-Schlüssel |
OZKOCZUKCCSMOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-N-(4-fluorophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration: Introduction of the nitro group into the quinazoline ring.
Fluorination: Introduction of the fluorine atoms at specific positions on the quinazoline ring and the phenyl ring.
Amination: Introduction of the amine group at the 4-position of the quinazoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-N-(4-fluorophenyl)-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinazoline derivatives with different oxidation states.
Reduction: Formation of 7-Fluoro-N-(4-fluorophenyl)-6-aminoquinazolin-4-amine.
Substitution: Formation of various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe to study cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Fluoro-N-(4-fluorophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and nitro groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Quinazoline derivatives with substitutions at positions 4, 6, and 7 exhibit diverse biological and physicochemical properties. Below is a detailed comparison of 7-Fluoro-N-(4-fluorophenyl)-6-nitroquinazolin-4-amine with structurally related analogs:
Table 1: Structural and Functional Comparison of Key Quinazoline Derivatives
Key Differences and Trends
Halogen Substitutions :
- Fluoro vs. Chloro : The replacement of chlorine with fluorine at position 7 (e.g., 7-Fluoro vs. 7-Chloro analogs) reduces molecular weight and may enhance metabolic stability due to fluorine’s electronegativity and smaller atomic radius .
- Dual Halogenation : Compounds with both fluoro and chloro groups (e.g., N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine) exhibit increased lipophilicity, favoring membrane permeability .
Functional Group Effects :
- Nitro Group (Position 6) : Essential for electron-withdrawing effects, stabilizing the quinazoline core and enhancing interactions with biological targets like kinases .
- Methoxy Group (Position 7) : Improves aqueous solubility but may reduce potency compared to halogenated derivatives .
Biological Activity: Anti-inflammatory Potential: Substituted 6-nitroquinazolin-4-amine derivatives, including the target compound, show inhibition of TNF-α and IL-6 in vitro, with fluorinated variants exhibiting superior activity . Kinase Inhibition: Fluorine at position 7 enhances binding affinity to ATP-binding pockets in kinases, as seen in structurally related drugs like gefitinib .
Table 2: Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
